4-Methyl-1,3-dioxolane-2-carbaldehyde
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Overview
Description
4-Methyl-1,3-dioxolane-2-carbaldehyde is an organic compound with the molecular formula C5H8O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-dioxolane-2-carbaldehyde can be synthesized through the acetalization of aldehydes. The process involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . This method is efficient and yields stable cyclic acetals.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene and propylene glycol. The reaction produces hydroxyisopropyl chloroformate, which is then treated with sodium hydroxide to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-dioxolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX
Major Products: The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-1,3-dioxolane-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-dioxolane-2-carbaldehyde involves its ability to form stable cyclic structures. This stability is due to the presence of two oxygen atoms in the ring, which can participate in hydrogen bonding and other interactions. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: This compound is similar in structure but has two methyl groups at the 2-position.
4-Methyl-1,3-dioxolan-2-one: Another related compound, used as a solvent and plasticizer.
Uniqueness: 4-Methyl-1,3-dioxolane-2-carbaldehyde is unique due to its specific reactivity and stability, making it a valuable compound in various chemical syntheses and industrial applications .
Properties
CAS No. |
61856-43-7 |
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Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
4-methyl-1,3-dioxolane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O3/c1-4-3-7-5(2-6)8-4/h2,4-5H,3H2,1H3 |
InChI Key |
GDHOGBJWECDAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C=O |
Origin of Product |
United States |
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